Hydroxy Vardenafil-d8
Description
Hydroxy Vardenafil-d8 is a deuterated analog of vardenafil, a phosphodiesterase-5 (PDE5) inhibitor used primarily to treat erectile dysfunction. This compound incorporates eight deuterium atoms (d8) into its structure, replacing hydrogen atoms at specific positions. The molecular formula is C₂₃H₂₄D₈N₆O₅S, with a molecular weight of 512.65 g/mol . Deuterated analogs like this compound are critical in analytical chemistry as internal standards for quantifying vardenafil and its metabolites in biological matrices via LC-MS/MS, ensuring precision by minimizing isotopic interference .
Properties
CAS No. |
1329612-34-1 |
|---|---|
Molecular Formula |
C23H32N6O5S |
Molecular Weight |
512.655 |
IUPAC Name |
2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
InChI Key |
KZFHUILKKFVOMB-PMCMNDOISA-N |
SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
Synonyms |
2-[2-Ethoxy-5-[[4-(2-hydroxyethyl)-1-(piperazinyl-d8)]sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one; 4-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-_x000B_propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-1-(piperazine-d8)et |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Hydroxy Vardenafil-d8 belongs to a family of vardenafil derivatives and isotopologues. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Molecular Comparison of Vardenafil Analogs
Role in Quantitative Analysis
This compound is indispensable in pharmacokinetic studies. For example, a validated LC-MS/MS method uses this compound as an internal standard to quantify vardenafil in biological specimens with >98% accuracy, leveraging its isotopic stability to differentiate from endogenous metabolites . In contrast, non-deuterated analogs like Propoxy-Vardenafil are often detected as adulterants in dietary supplements, requiring distinct analytical protocols for identification .
Metabolic Stability and Deuterium Effects
Deuteration at specific positions (e.g., hydroxyethyl-piperazinyl group) enhances metabolic stability by slowing hepatic oxidation, a property absent in non-deuterated analogs like Hydroxythiovardenafil-d8. This stability reduces interferences in mass spectrometry, improving detection limits for vardenafil in plasma .
Comparative Pharmacological Activity
Structural analogs like Propoxy-Vardenafil show reduced selectivity for PDE5, increasing risks of off-target effects in unregulated products .
Q & A
Q. How can researchers leverage deuterium’s kinetic isotope effect to enhance this compound’s metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
